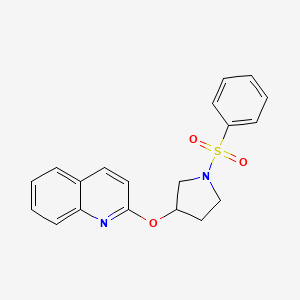

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-25(23,17-7-2-1-3-8-17)21-13-12-16(14-21)24-19-11-10-15-6-4-5-9-18(15)20-19/h1-11,16H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPCHRUWBLYKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives. This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrolidine derivative.

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrrolidine and quinoline moieties. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the quinoline reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.

Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the phenylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyrrolidin-2-ones

Reduction: Dihydroquinoline derivatives

Substitution: Various substituted quinoline and pyrrolidine derivatives

Scientific Research Applications

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(2S)-1-Fluoro-3-({2-[6-(Methylamino)-3-pyridinyl]-6-quinolinyl}oxy)-2-propanol

Structural Features :

- Core: 6-substituted quinoline.

- Substituents: Fluorinated propanol chain at the 6-position. 2-(6-Methylaminopyridin-3-yl) group on the quinoline ring.

Comparison :

- The fluorinated propanol chain may enhance lipophilicity and metabolic stability compared to the phenylsulfonyl-pyrrolidine group in the target compound.

(1S,2R)-2-((S)-5-Bromo-8-((S)-1-(Thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-1,2,3,4-tetrahydroisoquinoline Derivatives

Structural Features :

- Core: Tetrahydroisoquinoline.

- Substituents :

- Bromine atom (Example 5) and thiazole-5-carbonyl-pyrrolidine moiety.

- Dioxoisoindolinylmethyl group.

Comparison :

- The pyrrolidin-3-yl-oxy linkage is retained but attached to a tetrahydroisoquinoline core instead of quinoline.

- The bromine atom (Example 5) increases molecular weight and may sterically hinder interactions.

- The thiazole-5-carbonyl group introduces additional hydrogen-bond acceptors, contrasting with the phenylsulfonyl group’s bulkier, planar structure .

2-Amino-3-(2-Methoxyphenyl)quinoline 1-Oxide

Structural Features :

- Core: Quinoline 1-oxide.

- Substituents: 2-Methoxyphenyl group at the 3-position. Amino group at the 2-position.

Comparison :

- The quinoline 1-oxide core is more polar than the non-oxidized quinoline in the target compound, affecting solubility.

- The 2-methoxyphenyl group is electron-donating, contrasting with the electron-withdrawing phenylsulfonyl group.

2-{[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (PF9)

Structural Features :

- Core: Quinoline.

- Substituents: Phenoxymethyl group with a pyrazole-pyridine substituent.

Comparison :

- The phenoxymethyl linker increases flexibility compared to the rigid pyrrolidin-3-yl-oxy bridge.

Biological Activity

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to a pyrrolidine moiety through an ether bond, with a phenylsulfonyl group that may enhance its pharmacological properties. The molecular formula is , and its molecular weight is approximately 342.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the phenylsulfonyl group is believed to increase binding affinity to these targets, potentially modulating key biological pathways.

Antiviral Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, a related compound demonstrated an IC50 value of 3.03 µM against dengue virus serotype 2 (DENV2), with a selectivity index (SI) of 5.30 . The mechanism involved inhibition at an early stage in the viral lifecycle, specifically reducing the intracellular production of viral proteins.

Table 1: Antiviral Activity Data

| Compound | Virus Type | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| Derivative A | DENV2 | 3.03 | 16.06 | 5.30 |

| Derivative B | DENV2 | 0.49 | 19.39 | 39.5 |

Antibacterial Activity

In vitro studies have shown that related quinoline derivatives possess antibacterial properties against various pathogenic bacteria. For example, certain derivatives exhibited inhibition zones comparable to standard antibiotics against strains such as Pseudomonas aeruginosa and Klebsiella pneumonia.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative C | Pseudomonas aeruginosa | 22 |

| Derivative D | Klebsiella pneumonia | 25 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxicity superior to reference drugs like bleomycin .

Case Study: Apoptosis Induction

In one study, a derivative was shown to significantly increase apoptosis markers in treated cells compared to controls, suggesting its potential utility in cancer therapy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the quinoline and pyrrolidine structures can significantly impact biological activity. For instance, increasing the lipophilicity of substituents on the anilide ring correlates with enhanced antiviral activity while maintaining low cytotoxicity .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the pyrrolidine and sulfonyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ether linkages .

- X-ray Crystallography (if available): Provides definitive bond-length and torsional data for the pyrrolidine-quinoline junction .

How can researchers optimize reaction conditions to improve synthetic yields?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonylation steps .

- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or microwave-assisted synthesis can accelerate steps and reduce side products .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize decomposition .

- Scalability : Continuous flow systems improve reproducibility for multi-gram syntheses .

What strategies address contradictions in reported biological activity data?

Q. Advanced

- Comparative Assays : Use standardized cell lines (e.g., HeLa for anticancer studies) and protocols to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Modify the phenylsulfonyl or pyrrolidine groups to isolate contributing moieties .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or apoptosis regulators) .

- Meta-Analysis : Cross-reference data with structurally analogous quinoline derivatives (e.g., fluorinated or chlorinated variants) .

What are the potential biological targets and mechanisms of action?

Q. Basic

- Enzyme Inhibition : The sulfonyl group may inhibit tyrosine kinases or topoisomerases, common targets in anticancer research .

- Receptor Modulation : The pyrrolidine-oxy-quinoline scaffold could interact with G-protein-coupled receptors (GPCRs) or serotonin receptors .

- Apoptosis Induction : Quinoline derivatives disrupt mitochondrial membrane potential, activating caspase-3/7 pathways .

How can computational methods enhance understanding of this compound’s interactions?

Q. Advanced

- Molecular Docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .

What are common impurities encountered during synthesis, and how are they resolved?

Q. Basic

- Unreacted Starting Materials : Remove via aqueous washes or extraction .

- Sulfonylation By-Products : Use silica gel chromatography with gradient elution (hexane/EtOAc) .

- Diastereomers : Chiral HPLC separates pyrrolidine stereoisomers .

What strategies enable regioselective functionalization of the quinoline core?

Q. Advanced

- Protecting Groups : Temporarily block the 3-position with Boc to direct substitution at the 2-position .

- Directed Ortho-Metalation : Use n-BuLi to activate specific sites for electrophilic attack .

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions selectively introduce aryl groups .

How is toxicity assessed for this compound in preclinical studies?

Q. Advanced

- In Vitro Toxicity : Measure IC₅₀ values in normal cell lines (e.g., HEK293) vs. cancer lines .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

- Genotoxicity Testing : Conduct Ames tests for mutagenicity and comet assays for DNA damage .

What are emerging applications beyond traditional therapeutic areas?

Q. Advanced

- Fluorescent Probes : The quinoline core’s π-conjugation enables use in bioimaging .

- Antibiotic Adjuvants : Synergize with β-lactams to combat resistant pathogens .

- Material Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.